molecular formula C8H12N2O B2954646 (5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methanol CAS No. 1226334-07-1

(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methanol

Cat. No.: B2954646
CAS No.: 1226334-07-1
M. Wt: 152.197
InChI Key: ONKIVBFNESKIMP-UHFFFAOYSA-N
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Description

(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methanol is a pyrazole derivative with the molecular formula C8H12N2O. This compound features a methanol group attached to a pyrazole ring that is substituted with a cyclopropyl group, making it a valuable intermediate in medicinal and organic chemistry research . Pyrazole derivatives are a pharmacologically significant scaffold, known for a wide spectrum of biological activities. Well-known pyrazole-based molecules include anti-inflammatory, antipsychotic, and antidepressant agents, highlighting the therapeutic potential of this chemical class . The presence of the cyclopropyl moiety is of particular interest, as this group is a vital structural unit in many bioactive compounds, contributing to properties ranging from enzyme inhibition to antibiotic and antitumor activities . As such, this compound serves as a key synthetic building block for the development of novel compounds for pharmacological screening and the exploration of new therapeutic agents. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

(5-cyclopropyl-1-methylpyrazol-3-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-10-8(6-2-3-6)4-7(5-11)9-10/h4,6,11H,2-3,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONKIVBFNESKIMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)CO)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1226334-07-1
Record name (5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methanol
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropyl hydrazine with an appropriate ketone or aldehyde to form the pyrazole ring, followed by reduction to introduce the methanol group. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization and reduction steps .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the pyrazole ring .

Scientific Research Applications

(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of (5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methanol involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anti-inflammatory actions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazole methanol derivatives exhibit diverse physicochemical and biological properties depending on substituent patterns. Below is a comparative analysis with structurally related analogs:

Table 1: Key Properties of Pyrazole Methanol Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Characteristics
(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methanol C₈H₁₂N₂O 152.20 (calc.) / 174.59* 5-cyclopropyl, 1-methyl, 3-hydroxymethyl Cyclopropyl enhances metabolic stability; hydroxymethyl enables H-bonding .
(4-chloro-1-ethyl-1H-pyrazol-3-yl)methanol C₇H₁₁ClN₂O 174.59 4-chloro, 1-ethyl, 3-hydroxymethyl Chlorine increases electronegativity; ethyl group raises lipophilicity .
5-isopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)methanol C₁₁H₁₅N₃O 205.26 5-isopropyl, 3-pyridinyl, 1-hydroxymethyl Pyridine moiety introduces π-π stacking potential; isopropyl adds steric bulk .
(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)methanol C₁₀H₁₂N₄O 204.23 5-cyclopropyl, 3-pyrazinyl, 1-hydroxymethyl Pyrazine enhances electron-deficient character, affecting reactivity .

Key Observations

Substituent Effects on Physicochemical Properties: Cyclopropyl vs. However, its non-planar structure may hinder π-π interactions critical for binding in biological systems. Chloro vs. Methyl Groups: The chloro-substituted analog (C₇H₁₁ClN₂O) exhibits higher molecular weight and polarity, likely reducing membrane permeability compared to the methylated target compound .

Hydrogen Bonding and Crystal Packing :
The hydroxymethyl group in all compounds facilitates hydrogen bonding, but crystal packing varies. For example, cyclopropyl’s steric bulk may disrupt H-bond networks compared to planar pyridinyl/pyrazinyl analogs, as observed in Etter’s graph-set analysis .

Biological Implications :

  • Alkyl derivatives of pyrazole-triazole-thiol hybrids (e.g., ) show ant radical activity, suggesting that the target compound’s hydroxymethyl group may similarly contribute to radical scavenging.
  • The absence of sulfur or thiophene moieties (cf. ) likely reduces metal-chelating ability but improves synthetic accessibility.

Synthetic Accessibility: The target compound’s synthesis likely involves alkylation of a pyrazole precursor (e.g., sodium hydroxide-mediated reaction with methanol, as in ). In contrast, pyrazine/pyridine-substituted analogs require multi-step condensation, lowering yields .

Notes on Discrepancies and Limitations

  • Molecular Weight Conflict : The reported molecular weight of 174.59 g/mol for the target compound conflicts with the calculated value (152.20 g/mol). This may stem from impurities or misassignment in source data.
  • Biological Data Gaps: While alkyl pyrazole derivatives are noted for ant radical activity (), specific data for the target compound are absent in provided evidence, necessitating further experimental validation.

Biological Activity

(5-Cyclopropyl-1-methyl-1H-pyrazol-3-yl)methanol is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Structural Overview

The molecular formula of this compound is C8_8H12_{12}N2_2O. The compound features a pyrazole ring with a cyclopropyl group at the 5-position and a hydroxymethyl group at the 3-position, which contributes to its unique biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The pyrazole ring can modulate the activity of various enzymes and receptors, leading to effects such as:

  • Antimicrobial Activity : The compound has shown potential in inhibiting the growth of various bacterial strains, indicating its utility as an antimicrobial agent.
  • Anti-inflammatory Effects : Research suggests that this compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and pathways.
  • Enzyme Inhibition : It has been reported that derivatives of pyrazole compounds can inhibit kinases involved in cancer progression, suggesting a potential role in cancer therapy .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialInhibits growth of various bacterial strains.
Anti-inflammatoryReduces levels of pro-inflammatory cytokines in vitro.
Enzyme InhibitionInhibits kinases implicated in cancer progression (e.g., PAK4).
AnticancerShows promise as a therapeutic agent against certain cancer cell lines.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the pyrazole ring can significantly influence the compound's biological activity. For instance, substituting different groups at the 5-position has been shown to enhance or diminish potency against specific biological targets.

Table 2: SAR Insights

Compound VariationBiological ActivityObservations
Methyl vs. Ethyl SubstitutionEthyl substitution decreases potency on hTGR5.Sharp decrease in activity noted.
Cyclopropyl GroupEnhances interaction with specific kinases.Potential for increased therapeutic effects.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its derivatives:

  • Antimicrobial Studies : A study demonstrated significant antimicrobial properties against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) indicating effectiveness comparable to established antibiotics.
  • Anti-inflammatory Research : Another investigation highlighted the compound's ability to reduce inflammation markers in cell cultures, suggesting a mechanism involving the inhibition of NF-kB signaling pathways.
  • Cancer Therapeutics : Recent findings indicate that derivatives have shown cytotoxic effects on various cancer cell lines, with IC50 values suggesting promising anti-cancer potential .

Q & A

Q. What are the standard synthetic routes for (5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methanol, and how are reaction conditions optimized for yield and purity?

The compound is typically synthesized via cyclocondensation or functionalization of pyrazole precursors. For example, hydrazine hydrate and KOH under reflux in ethanol can facilitate pyrazole ring formation, followed by cyclopropane introduction via alkylation or cross-coupling reactions . Optimization involves adjusting reaction time, temperature (e.g., reflux vs. room temperature), and stoichiometry of reagents. Monitoring via TLC ensures reaction completion, while crystallization (ethanol) or column chromatography purifies the product .

Q. Which spectroscopic and chromatographic methods confirm the structure and purity of this compound?

Routine characterization includes:

  • 1H/13C NMR : To verify cyclopropyl and pyrazole ring proton environments (e.g., δ 4.57 ppm for -CH2OH in analogous structures) .
  • IR Spectroscopy : Confirms hydroxyl (≈3400 cm⁻¹) and pyrazole ring vibrations (≈1500 cm⁻¹) .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 188.22 for C11H12N2O) validate the molecular formula .
  • X-ray Crystallography : Resolves stereochemical ambiguities in derivatives .

Q. How are solubility and stability profiles determined experimentally?

  • Solubility : Tested in polar (ethanol, DMSO) and non-polar solvents (hexane) via saturation assays.
  • Stability : Assessed under varying pH, temperature, and light exposure using HPLC or NMR to track degradation . Analogous compounds (e.g., 1-methyl-3-phenyl derivatives) show stability in ethanol .

Q. What are common impurities, and how are they mitigated?

Side products like unreacted hydrazine intermediates or cyclopropane-opening byproducts are identified via TLC or HPLC. Purification employs recrystallization (ethanol) or silica gel chromatography .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected NMR splitting patterns) be resolved during structural elucidation?

Contradictions arise from dynamic effects (e.g., tautomerism) or steric hindrance. Strategies include:

  • 2D NMR (COSY, NOESY) : Maps proton-proton correlations in crowded regions .
  • Variable-Temperature NMR : Identifies conformational flexibility .
  • Computational Modeling : DFT calculations predict spectral patterns for comparison .

Q. What strategies improve low yields in cyclopropane-containing pyrazole syntheses under Vilsmeier-Haack conditions?

Low yields (e.g., 6% in Vilsmeier-Haack reactions ) are addressed by:

  • Catalyst Screening : Lewis acids (e.g., ZnCl2) enhance electrophilic substitution.
  • Microwave Assistance : Accelerates reaction kinetics.
  • Protecting Groups : Temporarily shield hydroxyl groups to prevent side reactions .

Q. How do computational approaches predict reactivity in pyrazole derivatives?

  • DFT Calculations : Map frontier molecular orbitals (HOMO/LUMO) to predict electrophilic attack sites.
  • Molecular Dynamics : Simulate solvent effects on reaction pathways . For example, cyclopropyl steric effects alter regioselectivity in arylations .

Q. What mechanistic insights explain biological activity in enzyme inhibition assays?

Pyrazole methanol derivatives inhibit enzymes (e.g., GSK-3β) via hydrogen bonding (hydroxyl group) and π-π stacking (aromatic rings). SAR studies systematically modify substituents (e.g., cyclopropyl vs. phenyl) to optimize binding affinity .

Q. What challenges arise in X-ray crystallography of flexible derivatives?

Flexible substituents (e.g., cyclopropane) complicate crystal packing. Solutions include:

  • Cryocrystallography : Reduces thermal motion artifacts.
  • Twinned Refinement : Manages disordered regions in electron density maps .

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